1-Decarboxyl-1-(bromoacetyl) Norneovardenafil
Overview
Description
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a chemical compound with the molecular formula C19H21BrN4O3 and a molecular weight of 433.3 g/mol . It is an intermediate in the preparation of the phosphodiesterase inhibitor Norneovardenafil . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily used in proteomics research . .
Pharmacokinetics
It is slightly soluble in dmso and methanol , which may influence its absorption and distribution.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a refrigerator, under an inert atmosphere . This suggests that temperature and atmospheric conditions could affect the compound’s stability and efficacy.
Preparation Methods
The synthesis of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil involves several steps. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions typically involve the use of solvents like DMSO or methanol and may require a controlled atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bromine, acetyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil has several scientific research applications:
Comparison with Similar Compounds
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil can be compared with other similar compounds, such as:
Norneovardenafil: The final product in the synthesis pathway, which is a potent phosphodiesterase inhibitor.
Vardenafil: Another phosphodiesterase inhibitor with a similar structure and function.
Sildenafil: A well-known phosphodiesterase inhibitor used in the treatment of erectile dysfunction.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Norneovardenafil, making it a crucial compound in the development of phosphodiesterase inhibitors .
Properties
IUPAC Name |
2-[5-(2-bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBZQLXLCVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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